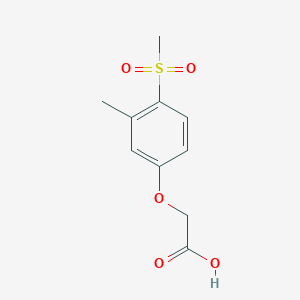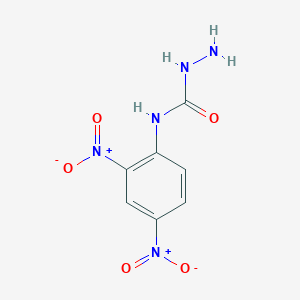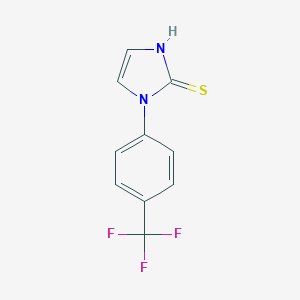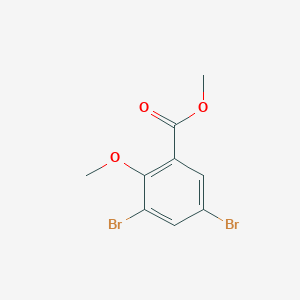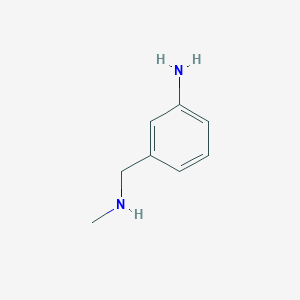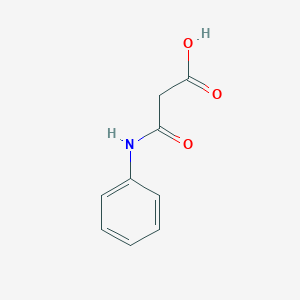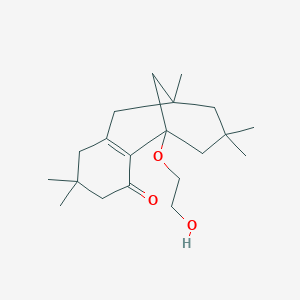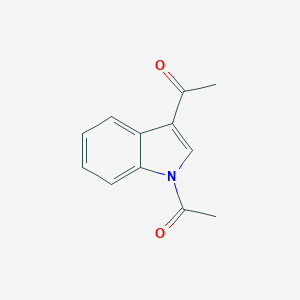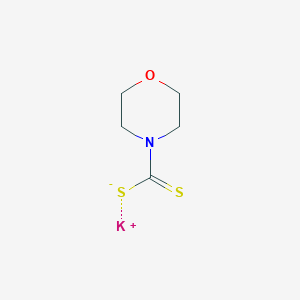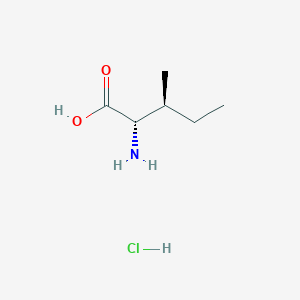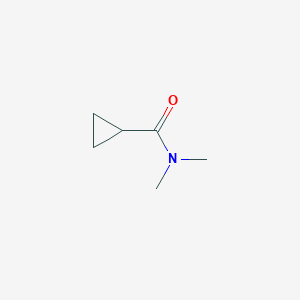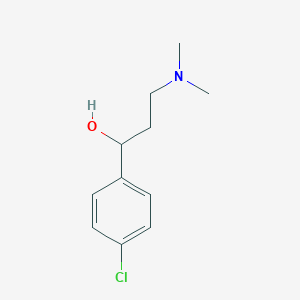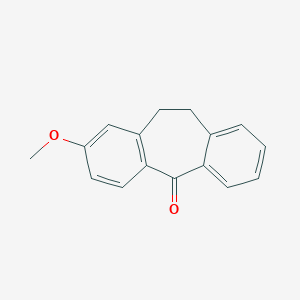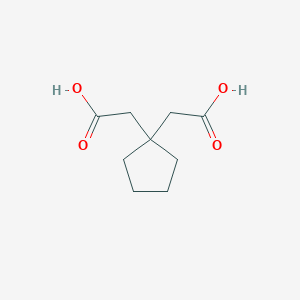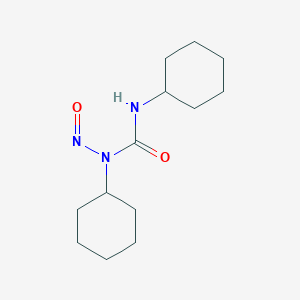
Bcnyu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcnyu is a compound that has been studied extensively for its potential therapeutic applications. It is a synthetic compound that is structurally similar to natural compounds found in the body. Bcnyu has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of bcnyu is not fully understood. However, it is thought to work by modulating various signaling pathways in the body. Bcnyu has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth. Bcnyu has also been shown to activate certain receptors in the body, which can lead to neuroprotection.
Biochemische Und Physiologische Effekte
Bcnyu has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes. Bcnyu has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, bcnyu has been shown to protect neurons from damage, which can help to prevent neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using bcnyu in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, bcnyu has been shown to have a wide range of biological effects, which makes it a versatile compound for studying various diseases and conditions. However, one of the limitations of using bcnyu in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of bcnyu. One direction is to further investigate its mechanism of action, which can help to identify new therapeutic applications for the compound. Another direction is to study the pharmacokinetics of bcnyu, which can help to determine the optimal dosage and administration route for the compound. Additionally, bcnyu can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, bcnyu is a synthetic compound that has been studied extensively for its potential therapeutic applications. It has a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The synthesis method of bcnyu is straightforward, and the compound has several advantages for lab experiments. However, its mechanism of action is not fully understood, which presents a challenge for interpreting experimental results. Nevertheless, bcnyu has several promising future directions for research, which can lead to the development of new drugs for various diseases and conditions.
Synthesemethoden
The synthesis method of bcnyu involves several steps. The starting material is a commercially available compound, which is then modified through a series of chemical reactions. The final product is purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, and the purity of the final product is also high.
Wissenschaftliche Forschungsanwendungen
Bcnyu has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. Bcnyu has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Additionally, bcnyu has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18664-26-1 |
|---|---|
Produktname |
Bcnyu |
Molekularformel |
C13H23N3O2 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1,3-dicyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C13H23N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,17) |
InChI-Schlüssel |
QPCXBDFOKPFIOP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O |
Andere CAS-Nummern |
18664-26-1 |
Synonyme |
1,3-bis(cyclohexyl)-1-nitrosourea BCNYU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



